
4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by its complex structure, which includes methoxy groups, a nitro group, and a dimethylamino propyl side chain. These functional groups contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxyaniline and 1-nitroacridine.
Formation of Intermediate: The initial step involves the nitration of 1-nitroacridine to introduce the nitro group at the desired position.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4,5-dimethoxyaniline to form the desired acridine derivative.
Introduction of Dimethylamino Propyl Side Chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted acridine derivatives.
科学研究应用
4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine involves:
Molecular Targets: The compound interacts with DNA and RNA, intercalating between base pairs and disrupting normal cellular processes.
Pathways Involved: It can inhibit the activity of topoisomerases, enzymes involved in DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit topoisomerases makes it a promising candidate for anticancer research.
属性
CAS 编号 |
176915-33-6 |
|---|---|
分子式 |
C20H24N4O4 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
N-(4,5-dimethoxy-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H24N4O4/c1-23(2)12-6-11-21-19-13-7-5-8-15(27-3)18(13)22-20-16(28-4)10-9-14(17(19)20)24(25)26/h5,7-10H,6,11-12H2,1-4H3,(H,21,22) |
InChI 键 |
NYFZMZPEGBUXSL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC1=C2C=CC=C(C2=NC3=C(C=CC(=C31)[N+](=O)[O-])OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


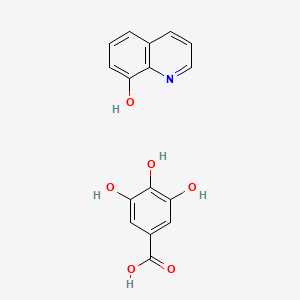
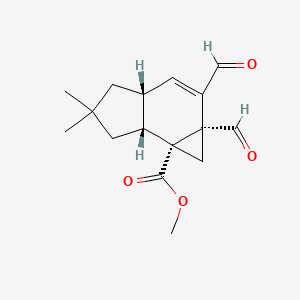

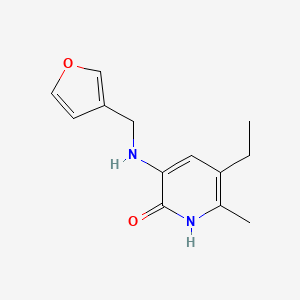
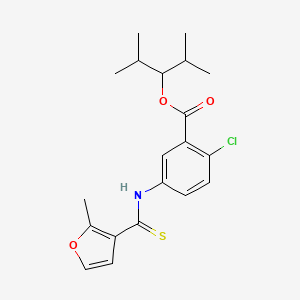
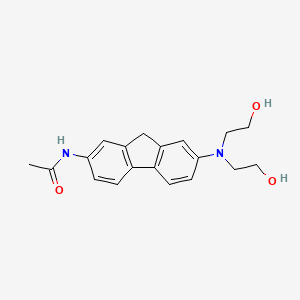
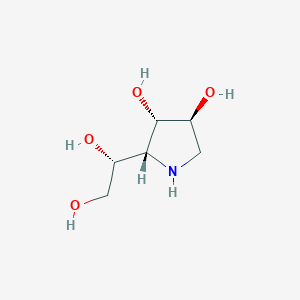
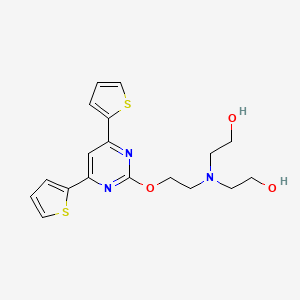


![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)
![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)


